molecular formula C7H14N2O2 B1314294 1-(Methoxyacetyl)piperazine CAS No. 95550-06-4

1-(Methoxyacetyl)piperazine

Cat. No. B1314294
CAS RN: 95550-06-4
M. Wt: 158.2 g/mol
InChI Key: YXPHKMZYEBWDQO-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)piperazine is a heterocyclic organic compound . It has a molecular weight of 158.2 g/mol and a molecular formula of C7H14N2O2 .


Synthesis Analysis

The synthesis of piperazine derivatives, which would include 1-(Methoxyacetyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Methoxyacetyl)piperazine includes a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 2-methoxy-1-piperazin-1-ylethanone .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

  • Cancer Research : A study conducted by Lee et al. (2013) examined a compound related to 1-(Methoxyacetyl)piperazine, showing that it can induce apoptosis in cancer cells and possesses potent anti-growth activity in drug-resistant cancer cells. This suggests its potential use in cancer treatment and drug resistance research (Lee et al., 2013).

  • Neuropharmacology : Fuller et al. (1981) investigated 1-(m-Chlorophenyl)piperazine, a related compound, and its role as a serotonin receptor agonist. This research is significant for understanding brain serotonin systems, which have implications for psychiatric and neurological disorders (Fuller et al., 1981).

  • Nanotechnology in Medicine : Chaturvedi et al. (2018) worked on silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate, targeting 5HT1A receptors. This research contributes to the development of targeted optical imaging agents at low detection limits, a promising area in medical imaging (Chaturvedi et al., 2018).

  • Chemistry and Drug Development : Research by Abate et al. (2011) on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) highlights efforts to design compounds with reduced lipophilicity for potential use as PET radiotracers. This has implications for oncology diagnostics and therapy (Abate et al., 2011).

  • Cardiovascular Research : A study by Mokrov et al. (2019) on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)-amino]ethyl}piperazines showed these compounds have cardiotropic activity. This research is important for understanding and potentially treating cardiovascular diseases (Mokrov et al., 2019).

  • HIV Research : Romero et al. (1994) discussed analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E), which were found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors. This research contributes to the development of new treatments for HIV (Romero et al., 1994).

Safety And Hazards

While specific safety data for 1-(Methoxyacetyl)piperazine was not found, safety data sheets for similar compounds suggest that they can cause skin burns, eye damage, and respiratory irritation . They are also considered flammable liquids .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially increase the structural diversity of piperazine-containing drugs, which currently contain substituents only at the nitrogen positions .

properties

IUPAC Name

2-methoxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPHKMZYEBWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547449
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)piperazine

CAS RN

95550-06-4
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1-(piperazin-1-yl)ethan-1-one
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